

N-methyl LTC4: A Metabolically Stable Tool for Investigating Cysteinyl Leukotriene Signaling

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Compound of Interest

Compound Name: *N-methyl Leukotriene C4*

Cat. No.: B10752222

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For researchers, scientists, and drug development professionals, understanding the nuances of cysteinyl leukotriene (CysLT) signaling is crucial for advancing the study of inflammatory and allergic diseases. Leukotriene C4 (LTC4) is a potent inflammatory mediator, but its rapid metabolism to LTD4 and LTE4 complicates the elucidation of its specific biological roles. N-methyl LTC4, a synthetic analog of LTC4, offers a significant advantage by resisting this metabolic conversion, thereby providing a more stable and specific tool for probing the CysLT signaling pathway, particularly through the CysLT2 receptor. This guide provides a comprehensive comparison of N-methyl LTC4 and LTC4, supported by experimental data and detailed protocols.

Unveiling the Superior Stability and Selectivity of N-methyl LTC4

N-methyl LTC4 is a synthetic analog of LTC4 designed to be resistant to the enzymatic activity of γ -glutamyl transpeptidase.[1] This key modification prevents its metabolism to LTD4 and LTE4, a rapid process that occurs with the endogenous LTC4.[2] This metabolic stability makes N-methyl LTC4 an invaluable tool for studying the specific effects of LTC4 receptor activation without the confounding influence of its metabolites.

One of the most significant features of N-methyl LTC4 is its potent and selective agonism for the CysLT2 receptor.[2][3] In contrast, LTC4 and its metabolite LTD4 interact with both CysLT1 and CysLT2 receptors.[4][5] This selectivity allows researchers to specifically investigate the downstream signaling and physiological effects mediated by the CysLT2 receptor.

Comparative Performance: N-methyl LTC4 vs. LTC4

The following tables summarize the quantitative differences in receptor potency and biological activity between N-methyl LTC4 and LTC4.

Compound	Receptor	Potency (EC50)	Reference
N-methyl LTC4	Human CysLT1	> 2,000 nM	[2][3]
Human CysLT2	122 nM	[2][3]	
LTC4	Human CysLT1	Potent Agonist	[4][5]
Human CysLT2	Potent Agonist	[4][5]	

Tissue/Assay	Relative Potency	Finding	Reference
Guinea Pig Ileum	LTC4 > N-methyl LTC4	LTC4 is approximately 14 times more potent.	[1]
Guinea Pig Trachea	LTC4 > N-methyl LTC4	LTC4 is approximately 6 times more potent.	[1]
In-vivo Bronchoconstriction	LTC4 > N-methyl LTC4	N-methyl LTC4 is 20-30 times less potent.	[1]

Experimental Protocols

To facilitate the validation of these findings, detailed methodologies for key experiments are provided below.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of a ligand for a receptor.

1. Membrane Preparation:

- Homogenize cells or tissues expressing CysLT receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

2. Binding Reaction:

- In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]LTC4 or [3H]LTD4), and varying concentrations of the unlabeled competitor ligand (N-methyl LTC4 or LTC4).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specific binding.
- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of smooth muscle to agonists.

1. Tissue Preparation:

- Euthanize a guinea pig and dissect a segment of the terminal ileum.

- Clean the ileum segment and suspend it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

2. Contraction Measurement:

- Connect one end of the ileum segment to a force transducer to record isometric contractions.
- Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

3. Agonist Stimulation:

- Add increasing concentrations of N-methyl LTC₄ or LTC₄ to the organ bath in a cumulative manner.
- Record the contractile response at each concentration until a maximal response is achieved.

4. Data Analysis:

- Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve.
- Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal contraction for each agonist.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

- Culture cells expressing the CysLT receptor of interest (e.g., CHO or HEK293 cells).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Fluorescence Measurement:

- Place the dye-loaded cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence detection.
- Establish a stable baseline fluorescence reading.

3. Agonist Stimulation:

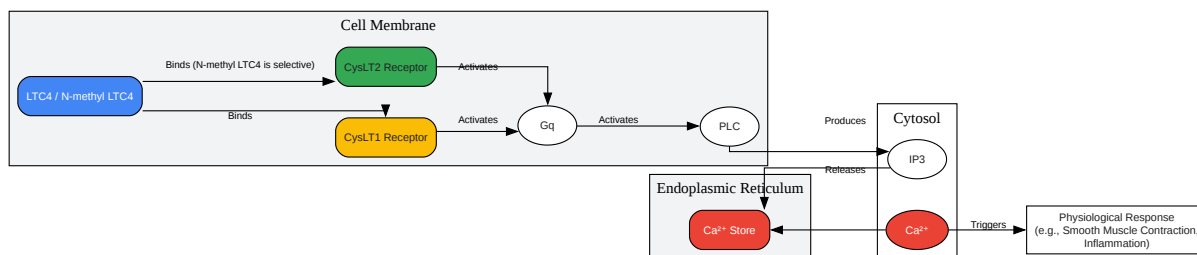
- Add varying concentrations of N-methyl LTC₄ or LTC₄ to the cells.
- Continuously record the fluorescence intensity, which will increase as intracellular calcium levels rise upon receptor activation.

4. Data Analysis:

- Quantify the peak fluorescence response for each agonist concentration.
- Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ for calcium mobilization.

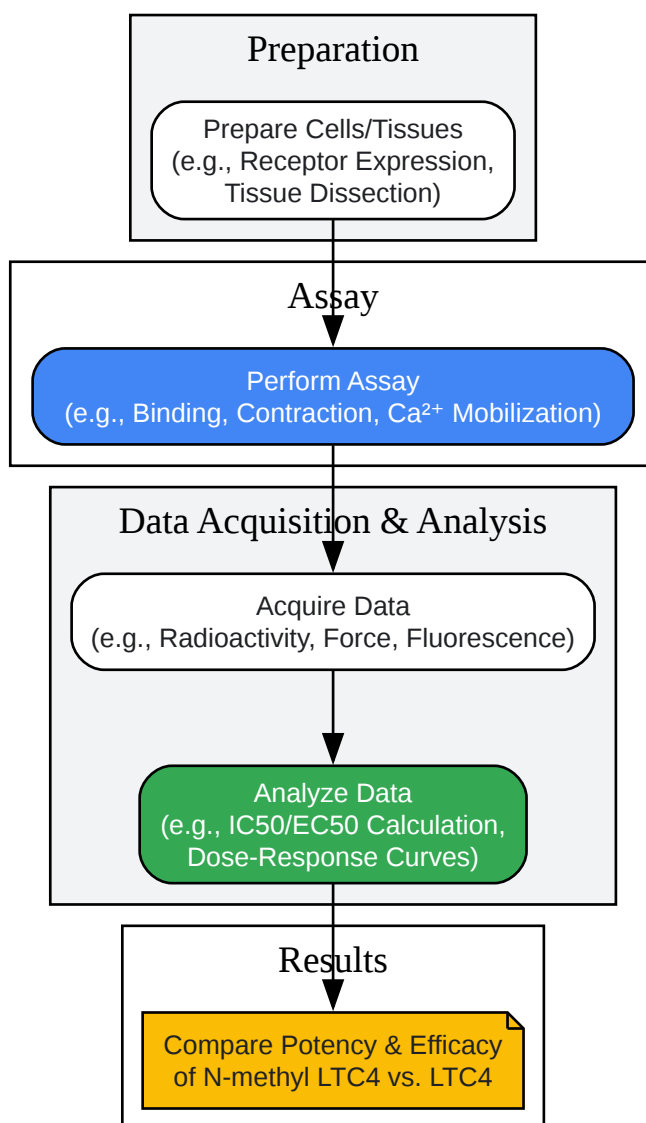
Visualizing the Experimental and Signaling Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the LTC₄ signaling pathway and a typical experimental workflow.



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Caption: Simplified signaling pathway of LTC₄ and N-methyl LTC₄.



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Caption: General workflow for comparing N-methyl LTC4 and LTC4 activity.

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